molecular formula C24H18ClN5O4 B15087855 3-{2-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-{2-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15087855
M. Wt: 475.9 g/mol
InChI Key: XSNDHDQFSNJIKO-VULFUBBASA-N
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Description

3-{2-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with a chlorobenzyl group, a nitrophenyl group, and a carbohydrazide moiety. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-{2-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution with the chlorobenzyl group: This step involves the reaction of the pyrazole intermediate with 4-chlorobenzyl chloride in the presence of a base.

    Introduction of the nitrophenyl group: This can be done through a condensation reaction with 4-nitrobenzaldehyde.

    Formation of the carbohydrazide moiety: This involves the reaction of the intermediate with hydrazine hydrate.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-{2-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-{2-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{2-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with receptors: The compound may bind to cellular receptors, modulating their activity and affecting cellular signaling.

    Inducing oxidative stress: It can generate reactive oxygen species, leading to oxidative damage in cells.

Comparison with Similar Compounds

3-{2-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

  • 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-dimethylaminophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
  • 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-diethylaminophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

These compounds share a similar pyrazole core and substitution pattern but differ in the specific substituents attached to the phenyl rings. The uniqueness of 3-{2-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of substituents, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H18ClN5O4

Molecular Weight

475.9 g/mol

IUPAC Name

3-[2-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H18ClN5O4/c25-18-9-5-17(6-10-18)15-34-23-4-2-1-3-20(23)21-13-22(28-27-21)24(31)29-26-14-16-7-11-19(12-8-16)30(32)33/h1-14H,15H2,(H,27,28)(H,29,31)/b26-14+

InChI Key

XSNDHDQFSNJIKO-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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